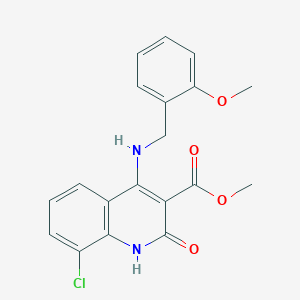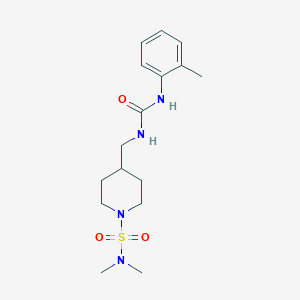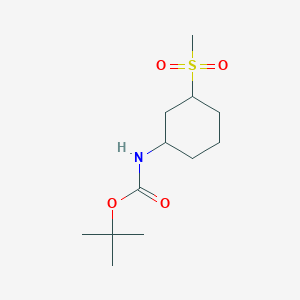
Dimethyl(octadecyl)sulfaniumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(octadecyl)sulfaniumchloride is a useful research compound. Its molecular formula is C20H43ClS and its molecular weight is 351.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Membrane Structure and Stability Modulation
Research on compounds like Dimethyl sulphoxide (DMSO) has shown significant effects on the stability and dynamics of biomembranes, which are crucial for cell biology applications. DMSO, for example, is known to modulate membrane structure, enhancing cryoprotection, cell fusion, and permeability. This property is vital for biomedical research and applications involving cell preservation and manipulation (Yu & Quinn, 1998).
Environmental and Ecosystem Impact
Studies on the climatically active gas dimethylsulphide (DMS) and its precursors highlight the complex nature of sulfur compounds in marine ecosystems. These investigations provide insights into the production, consumption, and atmospheric implications of sulfur compounds, essential for understanding and modeling climate change effects. This research underscores the necessity for comprehensive studies on sulfur compounds' roles in natural processes and their potential technological applications (Stefels et al., 2007).
Hydroprocessing Catalysts
Transition metal sulphides have been reviewed for their hydroprocessing capabilities, including the treatment of heavy oils and pollutants. These materials are crucial for environmental remediation and energy sector applications, offering pathways to more sustainable processing technologies. The review of metal sulphide precipitation, for example, integrates fundamental and applied research, suggesting potential for future consolidation and innovation in hydroprocessing and environmental applications (Lewis, 2010).
Mecanismo De Acción
Target of Action
Dimethyl(octadecyl)sulfanium;chloride is a research chemical
Mode of Action
Sulfonium compounds are known to participate in complex chemical transformations.
Biochemical Pathways
Sulfonium compounds are known to be involved in various chemical reactions.
Result of Action
It’s known that sulfonium compounds can participate in complex chemical transformations.
Análisis Bioquímico
Biochemical Properties
Dimethyl(octadecyl)sulfanium chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to modulate membrane structure and stability, which is crucial for cell biology applications. It can enhance cryoprotection, cell fusion, and permeability, making it valuable for biomedical research. The interactions of Dimethyl(octadecyl)sulfanium chloride with biomolecules are primarily through its sulfonium group, which can form stable complexes with proteins and enzymes, thereby affecting their activity.
Cellular Effects
Dimethyl(octadecyl)sulfanium chloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the stability and dynamics of biomembranes, which in turn affects cell signaling and gene expression. Additionally, Dimethyl(octadecyl)sulfanium chloride can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Dimethyl(octadecyl)sulfanium chloride involves several key interactions at the molecular level. The compound can bind to biomolecules, including enzymes and proteins, through its sulfonium group. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, Dimethyl(octadecyl)sulfanium chloride can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions collectively contribute to the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl(octadecyl)sulfanium chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Dimethyl(octadecyl)sulfanium chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of Dimethyl(octadecyl)sulfanium chloride vary with different dosages in animal models. At low doses, the compound can enhance cell function and metabolism, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of Dimethyl(octadecyl)sulfanium chloride can lead to cellular toxicity, including membrane damage and disruption of cellular processes.
Metabolic Pathways
Dimethyl(octadecyl)sulfanium chloride is involved in several metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic interactions can affect the overall metabolic profile of cells and tissues, contributing to the compound’s biological effects.
Transport and Distribution
The transport and distribution of Dimethyl(octadecyl)sulfanium chloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, Dimethyl(octadecyl)sulfanium chloride can bind to proteins and lipids, influencing its localization and distribution within cells and tissues.
Subcellular Localization
Dimethyl(octadecyl)sulfanium chloride exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the plasma membrane, where it can modulate membrane structure and function. The subcellular localization of Dimethyl(octadecyl)sulfanium chloride is crucial for its biological activity and interactions with biomolecules.
Propiedades
IUPAC Name |
dimethyl(octadecyl)sulfanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSVIXNKUKAARM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2553085.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)
![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)

![N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B2553093.png)
![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)

![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553103.png)
![Diethyl 2-[(3,5-dichloroanilino)methylene]malonate](/img/structure/B2553104.png)
![1-ethyl-6-fluoro-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2553105.png)
